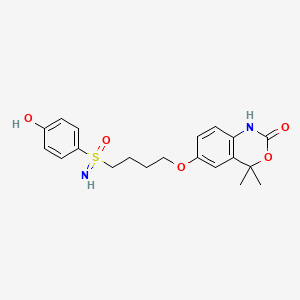
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one derivatives typically involves the cyclization of anthranilic acid derivatives with carboxylic acid chlorides under various conditions. One effective method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a one-pot reaction using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . This method is advantageous due to its mild conditions, high yields, and simplified workup procedures.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves large-scale cyclodehydration reactions using acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine as cyclizing agents . These methods are optimized for high efficiency and scalability, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
2H-3,1-Benzoxazin-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzoxazinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing agents: Cyanuric chloride, dimethylformamide, acetic anhydride.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds .
科学的研究の応用
2H-3,1-Benzoxazin-2-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 2H-3,1-Benzoxazin-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors, blocking the activity of HIV-1 reverse transcriptase and preventing viral replication . Other derivatives may inhibit specific enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-3,1-Benzoxazin-2-one include:
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV therapy.
4-Phenylureido/thioureido-substituted benzoxazines: Studied for their biological activities, including myorelaxant effects.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one derivatives lies in their structural diversity and the presence of functional groups such as sulfonimidoyl and hydroxyphenyl groups
特性
CAS番号 |
89432-15-5 |
|---|---|
分子式 |
C20H24N2O5S |
分子量 |
404.5 g/mol |
IUPAC名 |
6-[4-[(4-hydroxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2)17-13-15(7-10-18(17)22-19(24)27-20)26-11-3-4-12-28(21,25)16-8-5-14(23)6-9-16/h5-10,13,21,23H,3-4,11-12H2,1-2H3,(H,22,24) |
InChIキー |
ZLOCWRKXFNPGJD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)O)NC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


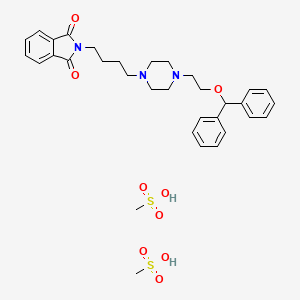
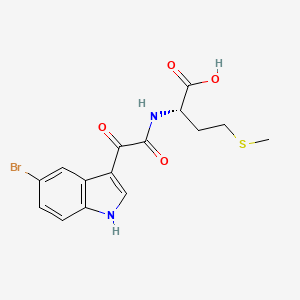
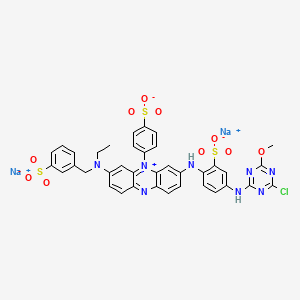
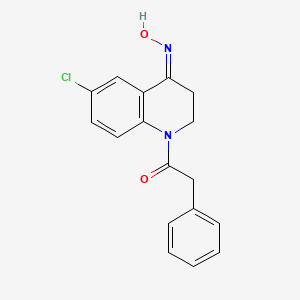
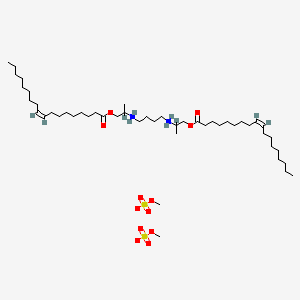
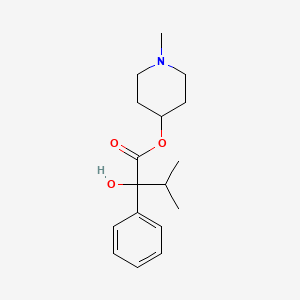
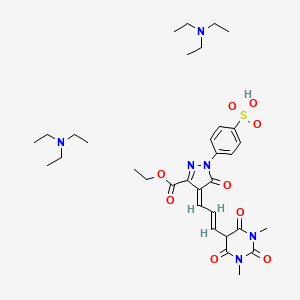
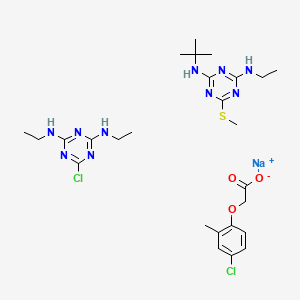
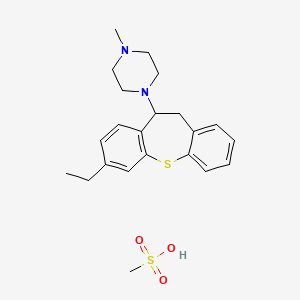
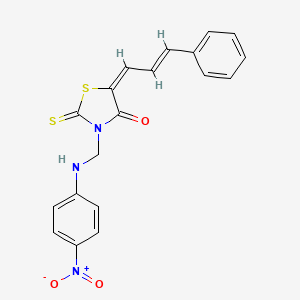
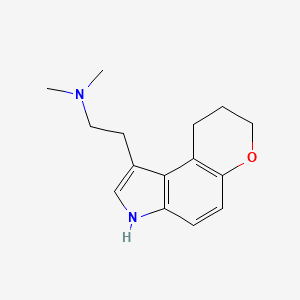
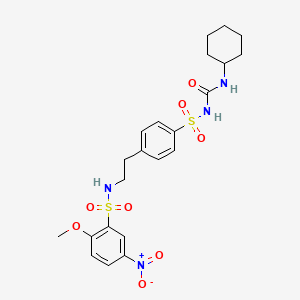
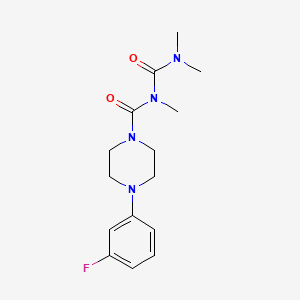
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
